molecular formula C13H18N2O B381488 [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol CAS No. 380543-66-8

[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol

Cat. No.: B381488
CAS No.: 380543-66-8
M. Wt: 218.29g/mol
InChI Key: OCGZALVQRZOSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol: is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the activity and selectivity of metal catalysts.

    Material Science: It may be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.

Biology and Medicine:

    Pharmacology: Due to its benzodiazole core, the compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. It can be a lead compound for drug development.

    Biochemical Research: It can be used as a probe to study enzyme activities or receptor interactions.

Industry:

    Agrochemicals: The compound may be used in the development of pesticides or herbicides.

    Dyes and Pigments: It can be a precursor for the synthesis of dyes and pigments with specific color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Methanol Group: The methanol group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzodiazole ring is replaced by a methanol group.

    Attachment of the 3-Methylbutyl Side Chain: The 3-methylbutyl side chain can be attached through an alkylation reaction, where the benzodiazole ring is treated with 3-methylbutyl halide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid under appropriate conditions.

    Reduction: The benzodiazole ring can undergo reduction reactions, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group or the 3-methylbutyl side chain is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of benzodiazole carboxylic acids or aldehydes.

    Reduction: Formation of dihydrobenzodiazole derivatives.

    Substitution: Formation of various substituted benzodiazole derivatives.

Mechanism of Action

The mechanism of action of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzodiazole ring can bind to active sites or allosteric sites of proteins, modulating their activity. The methanol group and the 3-methylbutyl side chain may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol: Unique due to its specific substitution pattern.

    [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]propane: Similar structure but with a propane group instead of methanol.

Uniqueness: The unique combination of the benzodiazole ring, methanol group, and 3-methylbutyl side chain in this compound may confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[1-(3-methylbutyl)benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10(2)7-8-15-12-6-4-3-5-11(12)14-13(15)9-16/h3-6,10,16H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGZALVQRZOSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.